molecular formula C14H11Cl2N3OS B5709752 2,4-dichloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide

2,4-dichloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide

Cat. No.: B5709752
M. Wt: 340.2 g/mol
InChI Key: ZKHKUMXAIPRBLD-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a carbamothioyl group attached to a 3-methylpyridin-2-yl moiety

Preparation Methods

The synthesis of 2,4-dichloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 3-methyl-2-aminopyridine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

2,4-dichloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide can undergo various chemical reactions, including:

Scientific Research Applications

2,4-dichloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Further research is needed to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

2,4-dichloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2,4-dichloro-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3OS/c1-8-3-2-6-17-12(8)18-14(21)19-13(20)10-5-4-9(15)7-11(10)16/h2-7H,1H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHKUMXAIPRBLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=S)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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